Maltol-d3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

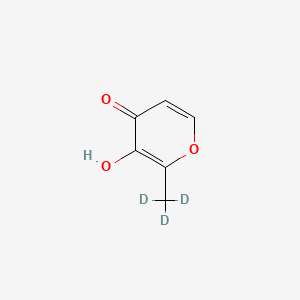

Structure

3D Structure

Propriétés

Formule moléculaire |

C6H6O3 |

|---|---|

Poids moléculaire |

129.13 g/mol |

Nom IUPAC |

3-hydroxy-2-(trideuteriomethyl)pyran-4-one |

InChI |

InChI=1S/C6H6O3/c1-4-6(8)5(7)2-3-9-4/h2-3,8H,1H3/i1D3 |

Clé InChI |

XPCTZQVDEJYUGT-FIBGUPNXSA-N |

SMILES isomérique |

[2H]C([2H])([2H])C1=C(C(=O)C=CO1)O |

SMILES canonique |

CC1=C(C(=O)C=CO1)O |

Origine du produit |

United States |

Foundational & Exploratory

What is Maltol-d3 and its primary use in research

Prepared for: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of Maltol-d3, a deuterated analog of the naturally occurring flavor enhancer, Maltol. Its primary application in research is as a stable isotope-labeled internal standard for the accurate quantification of Maltol in various matrices. This document details its chemical properties, its pivotal role in analytical methodologies, relevant experimental protocols, and metabolic pathways.

Core Concepts: Understanding this compound

This compound is a synthetic form of Maltol where three hydrogen atoms on the methyl group have been replaced with deuterium atoms. This isotopic substitution results in a molecule that is chemically identical to Maltol but has a molecular weight that is 3 Daltons higher. This mass difference is the cornerstone of its utility in analytical chemistry, particularly in mass spectrometry-based assays.

The primary use of this compound is in isotope dilution mass spectrometry (IDMS) , a gold-standard quantitative technique. By adding a known amount of this compound to a sample, it serves as an internal benchmark. Since this compound and the endogenous Maltol behave almost identically during sample preparation, chromatography, and ionization, any variations or losses in the analytical process affect both compounds equally. This allows for highly accurate and precise quantification of the unlabeled Maltol, correcting for matrix effects and variations in instrument response.[1]

Physicochemical and Spectroscopic Properties

This compound is a light beige to brown solid with the systematic name 3-hydroxy-2-(trideuteriomethyl)pyran-4-one.[2] Its key properties are summarized below.

| Property | Value |

| CAS Number | 132331-92-1 |

| Molecular Formula | C₆H₃D₃O₃ |

| Molecular Weight | 129.13 g/mol [1][2][3] |

| Appearance | Light Beige to Brown Solid[1][4] |

| Melting Point | 126-128°C[4] |

| Solubility | Chloroform (Slightly), Methanol (Slightly)[1][3][4] |

| Mass Shift vs. Maltol | +3 Da[1] |

The incorporation of deuterium leads to distinct spectroscopic signatures. In mass spectrometry, this +3 Da mass shift allows for clear differentiation from the unlabeled Maltol.[1] In ¹H-NMR, the deuterated methyl group results in the absence of a proton signal at that position, which can be useful for structural confirmation.[1]

Applications in Research

The principal application of this compound is as an internal standard in quantitative analytical methods.

Food and Beverage Analysis

Maltol is a widely used flavor enhancer in food products.[5] Accurate quantification is crucial for quality control and regulatory compliance. Isotope dilution assays using this compound with Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) provide the necessary precision and accuracy for analyzing complex food matrices.[2]

Pharmacokinetic and Metabolism Studies

This compound is an invaluable tool for studying the absorption, distribution, metabolism, and excretion (ADME) of Maltol. In a clinical study investigating ferric maltol, an oral iron deficiency treatment, an HPLC-MS/MS method was developed to simultaneously quantify Maltol and its primary metabolite, Maltol glucuronide, in human plasma and urine.[6] The use of a stable isotope-labeled internal standard like this compound is critical for achieving the required accuracy in such pharmacokinetic studies.

Experimental Protocols

Quantification of Maltol and Maltol Glucuronide in Human Plasma by HPLC-MS/MS

This protocol is adapted from a method for the simultaneous determination of Maltol and Maltol glucuronide in human plasma.[6]

1. Sample Preparation (Protein Precipitation):

-

To 100 µL of human plasma, add a known concentration of this compound as the internal standard.

-

Add 300 µL of acetonitrile to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

2. HPLC Conditions:

-

Column: A suitable C18 column (e.g., 2.1 mm x 50 mm, 3.5 µm).

-

Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

3. Mass Spectrometry Conditions (Triple Quadrupole):

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Maltol: Monitor the transition from the precursor ion (m/z) to a specific product ion.

-

This compound: Monitor the transition from the precursor ion (m/z of Maltol + 3) to its corresponding product ion.

-

Maltol Glucuronide: Monitor its specific precursor-to-product ion transition.

-

4. Quantification:

-

Construct a calibration curve by plotting the ratio of the peak area of the Maltol standard to the peak area of the this compound internal standard against the concentration of the Maltol standard.

-

Determine the concentration of Maltol in the plasma samples from the calibration curve.

Quantitative Data

The following tables summarize quantitative data from various studies on Maltol analysis.

Table 1: HPLC-MS/MS Method Performance for Maltol and Maltol Glucuronide in Human Plasma and Urine[6]

| Analyte | Matrix | Linear Range |

| Maltol | Plasma | 6.00 - 150 ng/mL |

| Maltol | Urine | 0.100 - 10.0 µg/mL |

| Maltol Glucuronide | Plasma | 50.0 - 15000 ng/mL |

| Maltol Glucuronide | Urine | 2.00 - 2000 µg/mL |

Table 2: Pharmacokinetic Parameters of Maltol and Maltol Glucuronide in Iron Deficiency Patients[6]

| Parameter | Maltol | Maltol Glucuronide |

| Half-life (t½) | 0.90 ± 0.40 h | 1.02 ± 0.25 h |

| Urinary Excretion | - | 39.52 ± 7.11 % (as glucuronide) |

Table 3: Method Validation for Maltol Quantification in Korean Ginseng Products by HPLC-DAD[7]

| Parameter | Value |

| Linearity (R²) | 1.00 |

| Limit of Detection (LOD) | 0.26 µg/mL |

| Limit of Quantification (LOQ) | 0.79 µg/mL |

| Recovery | 101.35 - 101.75 % |

| Intra-day Precision (RSD) | < 1.27 % |

| Inter-day Precision (RSD) | < 0.61 % |

Visualized Workflows and Pathways

Analytical Workflow for Maltol Quantification using this compound

Caption: Isotope Dilution Workflow for Maltol Analysis.

Metabolic Pathway of Maltol

Caption: Primary Metabolic Pathway of Maltol.

References

- 1. Firsthand and Secondhand Exposure Levels of Maltol-Flavored Electronic Nicotine Delivery System Vapors Disrupt Amino Acid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cabidigitallibrary.org [cabidigitallibrary.org]

- 3. fao.org [fao.org]

- 4. fao.org [fao.org]

- 5. researchgate.net [researchgate.net]

- 6. Simultaneous determination of maltol and maltol glucuronide in human plasma and urine by HPLC-MS/MS: Application in clinical study in patients with iron deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Quantification of maltol in Korean ginseng (Panax ginseng) products by high-performance liquid chromatography-diode array detector - PMC [pmc.ncbi.nlm.nih.gov]

Maltol-d3 chemical properties and molecular structure

An In-Depth Technical Guide to the Chemical Properties and Molecular Structure of Maltol-d3

Abstract

This compound, the deuterated analogue of Maltol, is a stable isotope-labeled compound primarily utilized as an internal standard in analytical chemistry, particularly in mass spectrometry-based quantification assays. Its synthesis involves the substitution of three hydrogen atoms with deuterium, resulting in a mass shift that allows for its clear differentiation from the non-deuterated form. This guide provides a comprehensive overview of the chemical properties, molecular structure, and common experimental methodologies associated with this compound, tailored for researchers, scientists, and professionals in drug development.

Chemical Identity and Molecular Structure

This compound is systematically named 3-hydroxy-2-(trideuteriomethyl)pyran-4-one. The core molecular structure is identical to that of Maltol, featuring a 4H-pyran-4-one ring substituted with hydroxyl and methyl groups. The key distinction is the isotopic labeling of the methyl group with three deuterium atoms.

Table 1: Molecular Identifiers for this compound

| Identifier | Value | Source |

| IUPAC Name | 3-hydroxy-2-(trideuteriomethyl)pyran-4-one | [1] |

| CAS Number | 132331-92-1 | [2][3] |

| Molecular Formula | C₆H₃D₃O₃ | [2][3][4] |

| SMILES | O=C1C=COC(C([2H])([2H])[2H])=C1O | [3] |

| InChI | InChI=1S/C6H6O3/c1-4-6(8)5(7)2-3-9-4/h2-3,8H,1H3/i1D3 | [1][2][3] |

| InChIKey | XPCTZQVDEJYUGT-FIBGUPNXSA-N | [1] |

Physicochemical Properties

The incorporation of deuterium atoms into the Maltol structure results in a slightly higher molecular weight compared to the parent compound, a property that is fundamental to its application as an internal standard. Its physical properties are summarized below.

Table 2: Physicochemical Data for this compound

| Property | Value | Source |

| Molecular Weight | 129.13 g/mol | [1][2][3][4] |

| Appearance | Light Beige to Brown Solid | [2][5] |

| Melting Point | 126-128°C | [5] |

| Solubility | Chloroform (Slightly), Methanol (Slightly) | [2][4][5] |

| Storage Temperature | -20°C to +4°C | [3][4][5] |

| Purity | >95% (HPLC) | [3] |

Experimental Protocols and Methodologies

Synthesis and Purification

The synthesis of this compound involves isotopic labeling of the parent compound, Maltol (3-hydroxy-2-methyl-4H-pyran-4-one). While specific proprietary synthesis routes may vary, a general workflow can be described.

References

An In-depth Technical Guide to the Synthesis and Isotopic Labeling of Maltol-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and isotopic labeling process for Maltol-d3, a deuterated analog of the naturally occurring organic compound maltol. This document details a plausible and widely applicable synthetic route, experimental protocols, and the analytical data required for the successful preparation and characterization of this stable isotope-labeled compound.

Introduction

Maltol (3-hydroxy-2-methyl-4-pyrone) is a naturally occurring organic compound used extensively as a flavor enhancer in the food and fragrance industries.[1][2] Its deuterated isotopologue, this compound, in which the three hydrogen atoms of the methyl group are replaced with deuterium, serves as a valuable internal standard for mass spectrometry-based quantitative analysis.[3] The incorporation of deuterium provides a distinct mass shift of +3 Da, allowing for clear differentiation from the unlabeled analyte while maintaining nearly identical chemical and physical properties.[3][4]

This guide outlines a robust synthetic strategy for this compound, commencing with the preparation of a deuterated Grignard reagent, followed by its reaction with a suitable precursor and subsequent chemical transformations to yield the target molecule.

Synthetic Strategy and Reaction Pathway

The most logical and established pathway for the synthesis of this compound mirrors the industrial production of unlabeled maltol. This multi-step process begins with the formation of a deuterated methyl Grignard reagent, which is then reacted with furfural. The resulting deuterated furfuryl alcohol intermediate undergoes an oxidative rearrangement to furnish the final this compound product.

The overall synthetic transformation can be visualized as follows:

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

The following sections provide detailed methodologies for the key steps in the synthesis of this compound. These protocols are adapted from established procedures for the synthesis of unlabeled maltol.

Preparation of Methyl-d3-magnesium Iodide (CD3MgI)

Objective: To synthesize the deuterated Grignard reagent necessary for the introduction of the trideuteromethyl group.

Materials:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |

|---|---|---|---|

| Magnesium turnings | 24.31 | (To be calculated) | (To be calculated) |

| Iodomethane-d3 (CD3I) | 144.96 | (To be calculated) | (To be calculated) |

| Anhydrous diethyl ether | 74.12 | (To be calculated) | - |

| Iodine crystal | 253.81 | 1 small crystal | - |

Procedure:

-

A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is flame-dried and allowed to cool under a stream of dry nitrogen.

-

Magnesium turnings are added to the flask, followed by a small crystal of iodine.

-

A solution of iodomethane-d3 in anhydrous diethyl ether is prepared and added to the dropping funnel.

-

A small portion of the iodomethane-d3 solution is added to the magnesium turnings to initiate the reaction, which is indicated by the disappearance of the iodine color and gentle refluxing.

-

The remaining iodomethane-d3 solution is added dropwise at a rate that maintains a steady reflux.

-

After the addition is complete, the reaction mixture is stirred at room temperature for an additional hour to ensure complete formation of the Grignard reagent. The resulting dark grey solution of methyl-d3-magnesium iodide is used directly in the next step.

Synthesis of 1-(Furan-2-yl)ethan-1,1,1-d3-ol

Objective: To react the deuterated Grignard reagent with furfural to form the key alcohol intermediate.

Materials:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |

|---|---|---|---|

| Furfural | 96.08 | (To be calculated) | (To be calculated) |

| Methyl-d3-magnesium iodide solution | - | (From previous step) | (To be calculated) |

| Anhydrous diethyl ether | 74.12 | (To be calculated) | - |

| Saturated ammonium chloride solution | - | (To be calculated) | - |

Procedure:

-

The solution of methyl-d3-magnesium iodide is cooled to 0 °C in an ice bath.

-

A solution of freshly distilled furfural in anhydrous diethyl ether is added dropwise to the stirred Grignard reagent solution.

-

The reaction mixture is allowed to warm to room temperature and stirred for 2-3 hours.

-

The reaction is quenched by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

-

The resulting mixture is filtered, and the organic layer is separated. The aqueous layer is extracted with diethyl ether (3x).

-

The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude 1-(furan-2-yl)ethan-1,1,1-d3-ol. This intermediate can be purified by vacuum distillation.

Oxidative Rearrangement to this compound

Objective: To convert the deuterated furfuryl alcohol intermediate into the final this compound product.

Materials:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |

|---|---|---|---|

| 1-(Furan-2-yl)ethan-1,1,1-d3-ol | 115.14 | (To be calculated) | (To be calculated) |

| Tetrahydrofuran (THF) | 72.11 | (To be calculated) | - |

| Water | 18.02 | (To be calculated) | - |

| Bromine chloride (BrCl) or Chlorine (Cl2) | 115.36 or 70.90 | (To be calculated) | (To be calculated) |

Procedure:

-

A solution of 1-(furan-2-yl)ethan-1,1,1-d3-ol in a mixture of tetrahydrofuran and water is prepared in a three-necked round-bottom flask and cooled to 0 °C.

-

Bromine chloride or chlorine gas is bubbled through the solution while maintaining the temperature below 10 °C.

-

After the addition of the oxidizing agent, the reaction mixture is heated to reflux, and the tetrahydrofuran is removed by distillation.

-

The remaining aqueous solution is refluxed for an additional 2 hours to complete the rearrangement.

-

The reaction mixture is cooled, and the crude this compound is isolated by filtration or extraction with a suitable organic solvent (e.g., chloroform).

-

The crude product is purified by recrystallization from a suitable solvent system (e.g., methanol/water) or by sublimation to yield pure, crystalline this compound.

Characterization and Data Presentation

The successful synthesis of this compound is confirmed through various analytical techniques, primarily mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Mass Spectrometry

Mass spectrometry is a definitive method to confirm the incorporation of deuterium. The mass spectrum of this compound will exhibit a molecular ion peak (M+) at m/z 129, which is 3 mass units higher than that of unlabeled maltol (m/z 126).

Table 1: Expected Mass Spectrometry Data

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected [M]+ (m/z) |

|---|---|---|---|

| Maltol | C6H6O3 | 126.11 | 126 |

| this compound | C6H3D3O3 | 129.13 | 129 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is crucial for confirming the site of deuteration and assessing the isotopic purity of the sample.

-

¹H NMR: The ¹H NMR spectrum of this compound is expected to be nearly identical to that of unlabeled maltol, with the critical exception of the absence of the singlet corresponding to the methyl protons, which typically appears around δ 2.3-2.4 ppm. The integration of the remaining proton signals should be consistent with the structure. The isotopic purity can be estimated by the absence or significant reduction of the residual methyl proton signal.

-

¹³C NMR: The ¹³C NMR spectrum of this compound will show the characteristic signals for the pyrone ring carbons. The signal for the deuterated methyl carbon will be observed as a multiplet due to carbon-deuterium coupling, and it will be shifted slightly upfield compared to the corresponding signal in unlabeled maltol.

Table 2: Predicted NMR Spectral Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

|---|---|---|---|

| ¹H | ~7.7 (H-6), ~6.4 (H-5) | d, d | Signals for the pyrone ring protons. |

| ¹H | - | - | Absence of the methyl signal at ~2.4 ppm. |

| ¹³C | ~175, ~155, ~145, ~115 | s | Signals for the pyrone ring carbons. |

| ¹³C | ~15 | m | Signal for the deuterated methyl carbon (CD3). |

Experimental and Logical Workflow Diagrams

The following diagrams illustrate the logical workflow of the synthesis and characterization process.

Caption: Overall workflow for the synthesis of this compound.

Caption: Logical workflow for the characterization of this compound.

Conclusion

The synthesis of this compound can be reliably achieved through a multi-step sequence involving the preparation of a deuterated Grignard reagent, its addition to furfural, and a subsequent oxidative rearrangement. Careful execution of the experimental protocols and thorough characterization by mass spectrometry and NMR spectroscopy are essential to ensure the successful synthesis and high isotopic purity of the final product. This deuterated analog is a crucial tool for researchers in various fields, enabling accurate quantification in complex biological and environmental matrices.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Playing with Structural Parameters: Synthesis and Characterization of Two New Maltol-Based Ligands with Binding and Antineoplastic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound () for sale [vulcanchem.com]

- 4. This compound | C6H6O3 | CID 131667865 - PubChem [pubchem.ncbi.nlm.nih.gov]

Principle of Stable Isotope Dilution Analysis Using Maltol-d3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the principles and application of stable isotope dilution analysis (SIDA) for the accurate quantification of maltol, a widely used flavor enhancer and potential bioactive compound. The use of its deuterated isotopologue, Maltol-d3, as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) is highlighted as a robust and reliable analytical methodology.

Core Principles of Stable Isotope Dilution Analysis (SIDA)

Stable Isotope Dilution Analysis is a powerful quantitative technique that relies on the addition of a known amount of an isotopically labeled version of the analyte of interest to a sample. This labeled compound, often referred to as the internal standard, is chemically identical to the analyte but has a different mass due to the incorporation of stable isotopes such as deuterium (²H), carbon-13 (¹³C), or nitrogen-15 (¹⁵N).

The fundamental principle of SIDA is the precise measurement of the ratio of the unlabeled analyte to the labeled internal standard using mass spectrometry. Because the analyte and the internal standard exhibit nearly identical chemical and physical properties, they behave similarly during sample preparation, chromatography, and ionization. This co-elution and co-ionization effectively compensates for variations in sample extraction efficiency, matrix effects, and instrument response, leading to highly accurate and precise quantification.

This compound is the deuterated form of maltol, where three hydrogen atoms have been replaced by deuterium atoms. This mass shift allows for its distinct detection by a mass spectrometer while ensuring it behaves almost identically to the native maltol during the analytical process.

Experimental Workflow and Signaling Pathways

The application of SIDA with this compound for the quantification of maltol typically involves sample preparation, LC-MS/MS analysis, and data processing. A generalized workflow is depicted below.

The core of the MS/MS detection is the use of Multiple Reaction Monitoring (MRM). In this mode, the mass spectrometer is programmed to specifically monitor the transition of a precursor ion to a product ion for both the analyte and the internal standard. This highly selective detection minimizes interferences from the sample matrix.

Detailed Experimental Protocols

While a specific validated method for maltol using this compound in a food matrix was not publicly available in the searched literature, the following protocol is a representative adaptation based on established SIDA methodologies for similar compounds in food and beverage matrices.[1][2]

Materials and Reagents

-

Standards: Maltol (≥99% purity), this compound (≥98% purity, with isotopic purity ≥99%)

-

Solvents: Methanol (LC-MS grade), Acetonitrile (LC-MS grade), Formic acid (LC-MS grade), Ultrapure water

-

Sample Preparation: Solid Phase Extraction (SPE) cartridges (e.g., C18) or liquid-liquid extraction solvents (e.g., ethyl acetate).

Standard Solution Preparation

-

Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve maltol and this compound in methanol to prepare individual stock solutions.

-

Working Standard Solutions: Serially dilute the maltol primary stock solution with a 50:50 methanol/water mixture to prepare a series of calibration standards.

-

Internal Standard Spiking Solution: Dilute the this compound primary stock solution to a fixed concentration (e.g., 100 ng/mL) in the same diluent.

Sample Preparation (Example for a beverage sample)

-

Spiking: To 1 mL of the beverage sample, add a precise volume (e.g., 10 µL) of the this compound internal standard spiking solution.

-

Extraction (Liquid-Liquid Extraction):

-

Add 2 mL of ethyl acetate to the spiked sample.

-

Vortex for 2 minutes.

-

Centrifuge at 4000 rpm for 10 minutes.

-

Transfer the upper organic layer to a clean tube.

-

Repeat the extraction process on the aqueous layer.

-

Combine the organic extracts.

-

-

Evaporation and Reconstitution:

-

Evaporate the combined extracts to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 200 µL of the initial mobile phase.

-

Vortex and filter through a 0.22 µm syringe filter into an LC vial.

-

LC-MS/MS Instrumental Conditions

| Parameter | Setting |

| LC System | UPLC or HPLC system |

| Column | C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in methanol |

| Gradient | Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

| MS System | Triple quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | See Table below |

| Ion Source Temp. | 500 °C |

| IonSpray Voltage | 5500 V |

MRM Transitions for Maltol and this compound

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

| Maltol | 127.1 | 81.1 | 100 | 25 |

| 127.1 | 53.1 | 100 | 35 | |

| This compound | 130.1 | 84.1 | 100 | 25 |

| 130.1 | 56.1 | 100 | 35 |

Note: The specific MRM transitions and collision energies should be optimized for the instrument in use.

Quantitative Data and Method Performance

The following tables summarize typical performance characteristics of SIDA methods for the quantification of small molecules in food matrices, adapted from literature on maltol and similar compounds.[3][4]

Table 1: Calibration and Linearity

| Parameter | Value |

| Calibration Range | 1 - 500 ng/mL |

| Linearity (R²) | > 0.995 |

| Weighting | 1/x |

Table 2: Accuracy and Precision

| QC Level | Concentration (ng/mL) | Accuracy (%) | Precision (%RSD) |

| Low | 5 | 98 - 105 | < 10 |

| Medium | 50 | 97 - 103 | < 8 |

| High | 400 | 99 - 104 | < 5 |

Table 3: Recovery and Matrix Effect

| Matrix | Recovery (%) | Matrix Effect (%) |

| Fruit Juice | 92 - 108 | < 15 |

| Coffee | 88 - 105 | < 20 |

| Bakery Products | 85 - 110 | < 25 |

Table 4: Limits of Detection (LOD) and Quantification (LOQ)

| Parameter | Value (in matrix) |

| LOD | ~0.5 µg/kg |

| LOQ | ~1.5 µg/kg |

Conclusion

Stable Isotope Dilution Analysis using this compound as an internal standard coupled with LC-MS/MS offers a highly specific, accurate, and precise method for the quantification of maltol in complex matrices such as food, beverages, and biological samples. The use of a deuterated internal standard effectively mitigates variability arising from sample preparation and instrumental analysis, making it the gold standard for reliable quantitative studies. The detailed protocols and performance data presented in this guide provide a solid foundation for researchers and scientists to develop and validate their own SIDA methods for maltol analysis.

References

The Role of Maltol-d3 in Mass Spectrometry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the key applications of Maltol-d3 in mass spectrometry, with a focus on its use as an internal standard for quantitative analysis. It includes detailed experimental protocols, quantitative data summaries, and visual representations of metabolic pathways and experimental workflows to support researchers in the fields of analytical chemistry, drug metabolism, and food science.

Introduction to this compound

This compound is the deuterated form of maltol, a naturally occurring organic compound used as a flavor enhancer in the food industry and as a chelating agent in the pharmaceutical sector.[1] The replacement of three hydrogen atoms with deuterium atoms results in a stable, isotopically labeled version of the molecule with a higher molecular weight. This key characteristic makes this compound an ideal internal standard for mass spectrometry-based quantification of maltol.[1]

In mass spectrometry, an internal standard is a compound with similar physicochemical properties to the analyte of interest, which is added to samples in a known quantity before analysis. It helps to correct for variations in sample preparation, instrument response, and matrix effects, thereby improving the accuracy and precision of quantitative measurements.

Key Applications of this compound in Mass Spectrometry

The primary application of this compound in mass spectrometry is as a stable isotope-labeled internal standard for the accurate quantification of maltol and its metabolites in various matrices. This is particularly crucial in pharmacokinetic studies of ferric maltol, an oral iron supplement used for the treatment of iron deficiency.[2]

Quantification of Maltol and Maltol Glucuronide in Biological Matrices

In clinical and preclinical studies of ferric maltol, it is essential to determine the concentration of maltol and its primary metabolite, maltol glucuronide, in biological fluids such as plasma and urine. A validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method utilizing this compound as an internal standard has been developed for this purpose.[2] This method allows for the simultaneous determination of both analytes, providing crucial data for pharmacokinetic modeling.

Food and Beverage Analysis

Maltol is a common additive in various food and beverage products. Regulatory bodies often set maximum permissible levels for such additives. Isotope dilution mass spectrometry using this compound as an internal standard offers a highly accurate method for the quantification of maltol in complex food matrices, ensuring compliance with food safety regulations.

Quantitative Data Summary

The following tables summarize the key quantitative parameters from a pharmacokinetic study of ferric maltol, where this compound was used as an internal standard for the analysis of maltol and maltol glucuronide in human plasma and urine.

Table 1: Pharmacokinetic Parameters of Maltol and Maltol Glucuronide in Plasma

| Analyte | Cmax (ng/mL) | Tmax (h) | t½ (h) |

| Maltol | 6.00 - 150 | 1.0 - 1.5 | 0.90 ± 0.40 |

| Maltol Glucuronide | 50.0 - 15000 | 1.0 - 1.5 | 1.02 ± 0.25 |

Data from a single-dose clinical study of a 60 mg ferric maltol capsule in patients with iron deficiency.[2]

Table 2: Linear Ranges for Quantification in Plasma and Urine

| Analyte | Matrix | Linear Range (ng/mL) |

| Maltol | Plasma | 6.00 - 150 |

| Urine | 100 - 10000 | |

| Maltol Glucuronide | Plasma | 50.0 - 15000 |

| Urine | 2000 - 2000000 |

[2]

Detailed Experimental Protocols

This section provides a detailed methodology for the quantification of maltol and maltol glucuronide in human plasma and urine using HPLC-MS/MS with this compound as an internal standard.

Sample Preparation

-

Plasma Samples: Protein precipitation is performed by adding acetonitrile to the plasma samples.[2] Typically, a 3:1 or 4:1 ratio of acetonitrile to plasma is used. After vortexing and centrifugation, the supernatant is collected for analysis.

-

Urine Samples: Urine samples are diluted with an appropriate solvent to bring the analyte concentrations within the linear range of the assay.[2]

HPLC-MS/MS Analysis

-

Chromatographic Separation: A C18 reversed-phase column is commonly used for the separation of maltol and maltol glucuronide.[3][4] A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., methanol or acetonitrile) is employed.

-

Mass Spectrometric Detection: Detection is performed using a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI+) mode. Quantification is achieved through multiple reaction monitoring (MRM).

Table 3: MRM Transitions for Maltol and Potential Transitions for this compound and Maltol Glucuronide

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Maltol | 127.0 | 83.0 |

| This compound | 130.0 | Not specified |

| Maltol Glucuronide | 303.0 | 127.0 |

Note: The specific product ion for this compound was not found in the search results but would be determined during method development by infusion of the standard.

Visualization of Pathways and Workflows

Experimental Workflow for Maltol Quantification

Caption: Workflow for the quantification of maltol in biological samples.

Metabolic Pathway of Maltol

Caption: Primary metabolic pathway of maltol via glucuronidation.

Potential Interaction Pathway of Maltol

Caption: Potential involvement of Maltol in CYP1A1 induction and metabolism.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Simultaneous determination of maltol and maltol glucuronide in human plasma and urine by HPLC-MS/MS: Application in clinical study in patients with iron deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Quantification of maltol in Korean ginseng (Panax ginseng) products by high-performance liquid chromatography-diode array detector - PMC [pmc.ncbi.nlm.nih.gov]

- 4. [Determination of four frequently-used essences in foods by ultra performance liquid chromatography-tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]

Maltol-d3 safety data sheet (SDS) and handling precautions

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety, handling, and toxicological profile of Maltol-d3 (CAS No: 132331-92-1). The information is compiled from Safety Data Sheets (SDS) and chemical databases to ensure researchers and laboratory personnel can manage this substance safely and effectively.

Chemical Identification

This compound is the deuterium-labeled version of Maltol, a naturally occurring organic compound. It is primarily used as a reference material in analytical and research laboratory settings.[1][2][3]

| Identifier | Value | Source |

| IUPAC Name | 3-hydroxy-2-(trideuteriomethyl)pyran-4-one | [4] |

| CAS Number | 132331-92-1 | [1][2][3] |

| Molecular Formula | C₆H₃D₃O₃ | [2] |

| Molecular Weight | 129.13 g/mol | [2][3][4] |

| Synonyms | 3-Hydroxy-2-(trideuteriomethyl)pyran-4-one, 2-Methyl-3-hydroxy-4-pyrone-d3 | [2][4] |

Hazard Identification and Classification

This compound is classified under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals. The primary hazard associated with this compound is acute oral toxicity.

| GHS Classification | Details |

| Hazard Class | Acute toxicity, Oral (Category 4) |

| Pictogram | GHS07 (Exclamation Mark) |

| Signal Word | Warning |

| Hazard Statement | H302: Harmful if swallowed |

| Precautionary Statements | P264, P270, P301+P312, P330, P501 |

Summary of Precautionary Statements: [1][5][6][7]

-

P264: Wash hands and any exposed skin thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P330: Rinse mouth.

-

P501: Dispose of contents/container in accordance with local, regional, national, and international regulations.

Toxicological and Physical Data

Quantitative toxicological data for this compound is often based on the non-deuterated parent compound, Maltol (CAS: 118-71-8), as the isotopic labeling does not significantly alter its chemical toxicity.

Table 1: Toxicological Data Summary (for Maltol)

| Parameter | Value | Species | Method | Source |

|---|

| Acute Toxicity, Oral (ATE) | 1440 mg/kg | Rat | Not Specified |[5] |

Table 2: Physical and Chemical Properties

| Property | Value | Notes | Source |

|---|---|---|---|

| Appearance | White crystalline powder/solid | [8][9] | |

| Melting Point | 160 - 164 °C | [8][10] | |

| Boiling Point | 284.7 °C | At 1013 hPa | [8] |

| Solubility | Slightly soluble in Chloroform and Methanol | [11] |

| Storage Temperature | Refrigerator; Store in a cool, dry, well-ventilated place | Keep container tightly closed |[5][8][11] |

Experimental Protocol Considerations

The GHS classification "Acute Toxicity, Oral (Category 4)" is determined by standardized toxicological tests, typically following guidelines set by the Organisation for Economic Co-operation and Development (OECD), such as OECD Test Guideline 420 (Acute Oral Toxicity - Fixed Dose Procedure) or similar protocols.

Methodology Overview (General): A typical acute oral toxicity study involves the administration of the substance to a group of laboratory animals (e.g., rats) at specific dose levels. The animals are then observed for a set period (e.g., 14 days) for signs of toxicity and mortality. The dose that causes mortality in 50% of the test group is determined as the LD₅₀ value. Category 4 classification indicates an LD₅₀ between 300 and 2000 mg/kg. Due to the proprietary and regulated nature of these studies, detailed step-by-step protocols are not publicly available within a Safety Data Sheet. Researchers must refer to the specific OECD guidelines for complete experimental details.

Safe Handling and Emergency Response Workflow

Proper handling and emergency preparedness are critical when working with any chemical substance. The following workflow outlines the logical steps for safe use and response in case of an accidental release.

Caption: Workflow for routine handling and emergency spill response for this compound.

Detailed Safety and Handling Procedures

6.1. Exposure Controls and Personal Protection [8][12]

-

Engineering Controls: Work in a well-ventilated area. Use local exhaust ventilation or a fume hood to minimize exposure, especially when handling the powder form where dust may be generated. Eyewash stations and safety showers should be readily accessible.

-

Eye/Face Protection: Wear safety glasses with side-shields conforming to government standards such as NIOSH (US) or EN 166 (EU).

-

Skin Protection: Handle with chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use and disposed of properly after. Wear a lab coat.

-

Respiratory Protection: If dust is generated and ventilation is inadequate, use a NIOSH/MSHA or European Standard EN 149 approved respirator.

-

Hygiene Measures: Avoid eating, drinking, or smoking in the laboratory. Wash hands thoroughly after handling the product and before breaks.

6.2. First-Aid Measures [8][10]

-

If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Immediately call a POISON CENTER or doctor. Show the Safety Data Sheet to the medical professional.

-

In Case of Skin Contact: Immediately wash off with soap and plenty of water. If skin irritation occurs, consult a physician.

-

In Case of Eye Contact: Flush eyes with plenty of water as a precaution. Remove contact lenses if present and easy to do. Continue rinsing. If irritation persists, seek medical attention.

-

If Inhaled: Move the person into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Consult a physician.

6.3. Accidental Release Measures [8][10]

-

Personal Precautions: Use personal protective equipment as outlined in Section 6.1. Ensure adequate ventilation and avoid breathing dust.

-

Environmental Precautions: Prevent the product from entering drains or waterways.

-

Methods for Cleaning Up: Carefully sweep up the solid material without creating dust. Shovel into a suitable, closed, and labeled container for disposal. Clean the affected area thoroughly.

6.4. Fire-Fighting Measures [6][8][10]

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards: The substance is combustible. Fine dust dispersed in the air in sufficient concentrations, and in the presence of an ignition source, is a potential dust explosion hazard.[6] Hazardous combustion products may include carbon monoxide and carbon dioxide.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

6.5. Disposal Considerations [1][8][10]

-

Dispose of the substance and its container through a licensed professional waste disposal service. Do not allow it to enter the environment. Disposal must be in accordance with all applicable federal, state, and local regulations.

References

- 1. lgcstandards.com [lgcstandards.com]

- 2. This compound | CAS 132331-92-1 | LGC Standards [lgcstandards.com]

- 3. This compound | CAS 132331-92-1 | LGC Standards [lgcstandards.com]

- 4. This compound | C6H6O3 | CID 131667865 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. directpcw.com [directpcw.com]

- 6. vigon.com [vigon.com]

- 7. lgcstandards.com [lgcstandards.com]

- 8. indenta.com [indenta.com]

- 9. Maltol | C6H6O3 | CID 8369 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. This compound [chemicalbook.com]

- 12. fishersci.com [fishersci.com]

Navigating the Handling of Maltol-d3: A Technical Guide to Storage and Stability

For researchers, scientists, and professionals in drug development, the integrity of stable isotope-labeled compounds is paramount. This guide provides a comprehensive overview of the recommended storage conditions and stability considerations for Maltol-d3, ensuring its optimal performance in analytical and metabolic studies.

This compound, a deuterated analog of the naturally occurring organic compound Maltol, serves as a critical internal standard in mass spectrometry-based applications for quantification and as a tracer in metabolic research. The substitution of hydrogen with deuterium atoms enhances its molecular weight without significantly altering its chemical properties, allowing for clear differentiation from its unlabeled counterpart. The inherent stability of the carbon-deuterium bond also contributes to the compound's robustness.

Recommended Storage and Physicochemical Properties

Proper storage is crucial to maintain the isotopic enrichment and chemical purity of this compound. The following tables summarize the key physical properties and recommended storage conditions based on supplier data sheets and safety information.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Chemical Name | 3-Hydroxy-2-methyl-d3-4H-pyran-4-one |

| Molecular Formula | C₆H₃D₃O₃ |

| Molecular Weight | ~129.13 g/mol |

| Appearance | Light beige to brown solid |

| Purity | Typically >97% or >98% (as per Certificate of Analysis) |

Table 2: Recommended Storage and Handling of this compound

| Condition | Recommendation | Rationale |

| Storage Temperature | -20°C for long-term storage.[1] Refrigerator conditions (+4°C) may also be suitable for shorter periods. | Minimizes potential degradation and maintains chemical stability. |

| Container | Store in the original, tightly sealed vial. | Protects from moisture and atmospheric contaminants. |

| Light Exposure | Store in a dark place or use amber vials. | While specific photostability data is limited, protection from light is a general best practice for complex organic molecules. |

| Handling | For maximum recovery, centrifuge the original vial prior to removing the cap.[1] | Ensures that any material adhering to the cap or sides of the vial is collected at the bottom. |

Table 3: Solubility of this compound

| Solvent | Solubility |

| Chloroform | Slightly soluble |

| Methanol | Slightly soluble |

Stability Profile

While detailed, publicly available stability studies quantifying the degradation of this compound under various stress conditions (e.g., heat, humidity, light) are limited, the nature of deuterated compounds offers insights into their stability. The carbon-deuterium (C-D) bond is significantly stronger than the carbon-hydrogen (C-H) bond, which can enhance the metabolic stability of the molecule by slowing down metabolic processes that involve the cleavage of these bonds.

Suppliers of high-purity, stable isotope-labeled compounds often provide a re-test date, which can be up to five years for deuterated compounds, suggesting excellent long-term stability when stored under the recommended conditions. For specific details on the stability of a particular lot, it is always recommended to consult the Certificate of Analysis (CoA) provided by the supplier.

Experimental Protocols

Detailed experimental protocols for determining the stability of this compound are not widely published. However, a standard approach to generating such data would involve the following:

Protocol for Long-Term Stability Assessment:

-

Sample Preparation: A known concentration of this compound is prepared in a relevant solvent system.

-

Storage Conditions: Aliquots of the solution are stored under various controlled conditions, including the recommended storage temperature (-20°C), refrigerated (4°C), room temperature, and elevated temperatures (e.g., 40°C). Samples are also stored under controlled humidity and protected from or exposed to light (e.g., using a photostability chamber).

-

Time Points: Samples are analyzed at predetermined time intervals (e.g., 0, 3, 6, 12, 24, 36 months).

-

Analysis: The concentration and purity of this compound in each sample are determined using a validated stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection.

-

Data Evaluation: The percentage of the initial concentration remaining at each time point is calculated to determine the degradation profile under each storage condition.

Logical Workflow for Handling and Storage

To ensure the integrity and proper use of this compound in a laboratory setting, a systematic workflow should be followed. The diagram below illustrates the key steps from receiving the compound to its experimental use.

Caption: Workflow for Handling this compound.

By adhering to these storage and handling guidelines, researchers can be confident in the quality and reliability of their this compound standard, leading to more accurate and reproducible experimental results.

References

A Technical Guide to the Solubility of Maltol-d3 in Methanol and Chloroform

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of Maltol-d3, a deuterated isotopologue of Maltol, in two common organic solvents: methanol and chloroform. This document is intended for professionals in research and development who utilize this compound, primarily as a stable isotope-labeled internal standard in quantitative analytical methods such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS).

Solubility Profile of this compound

Quantitative Solubility Data

Publicly available data for this compound is qualitative. The table below summarizes the reported observations. For a practical estimation, data for the non-deuterated parent compound, Maltol, is provided.

Table 1: Solubility of this compound

| Compound | Solvent | Solubility |

| This compound | Methanol | Slightly Soluble[1] |

| This compound | Chloroform | Slightly Soluble[1] |

Table 2: Solubility of Maltol (Non-Deuterated Analogue)

| Compound | Solvent | Solubility | Notes |

| Maltol | Methanol | Soluble | A quantitative value of 35 mg/mL has been reported for ethanol, which has similar properties to methanol[2][3]. |

| Maltol | Chloroform | Freely Soluble | The term "freely soluble" typically implies that 1 gram of solute dissolves in 1 to 10 mL of solvent[3]. |

| Maltol | Ethanol | 35 mg/mL[2] | 1 gram dissolves in 21 mL of alcohol[3]. |

Experimental Protocol: Determining Solubility via the Shake-Flask Method

To obtain precise quantitative solubility data for this compound, the saturation shake-flask method is a reliable and widely recognized protocol, consistent with OECD Test Guideline 105 principles[4][5]. The following protocol outlines a detailed procedure for determining the thermodynamic solubility of this compound in methanol or chloroform.

Materials and Equipment

-

This compound (solid, high purity)

-

Methanol (analytical grade or higher)

-

Chloroform (analytical grade or higher)

-

Glass vials with screw caps (e.g., 10 mL)

-

Analytical balance

-

Orbital shaker or magnetic stirrer with temperature control[6]

-

Centrifuge capable of separating fine suspensions[6]

-

Syringe filters (e.g., 0.22 µm, compatible with the solvent)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., UV-Vis Spectrophotometer or LC-MS)

Procedure

-

Preparation : Add an excess amount of solid this compound to a pre-weighed glass vial. An amount significantly greater than the estimated solubility should be used to ensure a saturated solution with remaining solid is achieved. For example, add approximately 20 mg of this compound to 5 mL of the chosen solvent (methanol or chloroform)[6].

-

Equilibration : Tightly seal the vials and place them in an orbital shaker or on a stir plate. Agitate the samples at a constant temperature (e.g., 25 °C) for a sufficient period to reach thermodynamic equilibrium. A 24-hour incubation is typically recommended[6].

-

Phase Separation : After the equilibration period, allow the vials to stand undisturbed at the same constant temperature for at least 24 hours to allow for sedimentation of the undissolved solid[6]. To ensure complete removal of solid particles, centrifuge the supernatant at high speed (e.g., 14,000 rpm for 15 minutes)[6].

-

Sample Collection : Carefully collect an aliquot of the clear supernatant. To eliminate any remaining micro-particulates, pass the collected liquid through a syringe filter chemically compatible with the solvent.

-

Dilution : Accurately dilute the saturated filtrate with the respective solvent to a concentration that falls within the linear range of the analytical instrument's calibration curve.

-

Quantification : Analyze the diluted samples using a validated analytical method (e.g., UV-Vis spectroscopy or LC-MS) to determine the concentration of this compound.

-

Calculation : Calculate the solubility by multiplying the measured concentration by the dilution factor. The result can be expressed in units such as mg/mL or mol/L. The experiment should be repeated at least three times to ensure reproducibility[6].

Experimental and Analytical Workflows

Visual workflows provide a clear, high-level understanding of complex procedures. The following diagrams, created using Graphviz, illustrate the protocol for solubility determination and the use of this compound as an internal standard in a typical quantitative analysis.

Workflow for Solubility Determination

This diagram outlines the key steps of the shake-flask method described in Section 2.0.

References

- 1. This compound [chemicalbook.com]

- 2. Maltol | Endogenous Metabolite | Antioxidant | TargetMol [targetmol.com]

- 3. Maltol | C6H6O3 | CID 8369 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. books.google.cn [books.google.cn]

- 5. laboratuar.com [laboratuar.com]

- 6. Determination of Thermodynamic Solubility by Saturation Shake-Flask Method [bio-protocol.org]

Methodological & Application

Application Note: Quantitative Analysis of Maltol in Biological Matrices using a Validated LC-MS/MS Method with Maltol-d3 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maltol (3-hydroxy-2-methyl-4-pyrone) is a naturally occurring organic compound used as a flavor enhancer in the food and pharmaceutical industries. Beyond its flavoring properties, maltol has demonstrated significant antioxidant and neuroprotective effects, making it a compound of interest in drug development and biomedical research.[1] Accurate and sensitive quantification of maltol in biological matrices is crucial for pharmacokinetic, toxicokinetic, and metabolism studies. This application note details a robust and validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the determination of maltol in human plasma and urine, utilizing its stable isotope-labeled counterpart, Maltol-d3, as an internal standard to ensure high accuracy and precision.

Signaling Pathways of Maltol

Maltol exerts its biological effects through the modulation of several key signaling pathways involved in cellular protection against oxidative stress and apoptosis. Its antioxidant and anti-inflammatory properties are, in part, attributed to its ability to influence pathways such as NF-κB, PI3K/Akt, and Nrf2/PINK1/Parkin. Understanding these mechanisms is vital for elucidating its therapeutic potential.

Caption: Signaling pathways modulated by Maltol.

Experimental Protocols

This section provides a detailed protocol for the quantification of maltol in human plasma and urine using LC-MS/MS with this compound as an internal standard.

Materials and Reagents

-

Maltol reference standard (≥99% purity)

-

This compound internal standard (≥98% purity, isotopic purity ≥99%)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Human plasma and urine (drug-free)

Standard Solutions Preparation

-

Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Maltol and this compound in methanol to obtain primary stock solutions of 1 mg/mL each.

-

Working Standard Solutions: Prepare serial dilutions of the Maltol primary stock solution with 50:50 (v/v) methanol:water to create calibration standards.

-

Internal Standard Working Solution (100 ng/mL): Dilute the this compound primary stock solution with methanol to a final concentration of 100 ng/mL.

Sample Preparation

Human Plasma:

-

Pipette 100 µL of plasma into a microcentrifuge tube.

-

Add 20 µL of the this compound internal standard working solution (100 ng/mL).

-

Add 300 µL of acetonitrile to precipitate proteins.[2]

-

Vortex for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes.

-

Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Human Urine:

-

Pipette 50 µL of urine into a microcentrifuge tube.

-

Add 20 µL of the this compound internal standard working solution (100 ng/mL).

-

Add 430 µL of ultrapure water.[2]

-

Vortex for 30 seconds.

-

Transfer the diluted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumental Analysis

The following is a general workflow for the instrumental analysis.

Caption: LC-MS/MS experimental workflow.

Chromatographic Conditions:

| Parameter | Condition |

| LC System | UPLC or HPLC system |

| Column | C18 column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

| Gradient Elution | A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte, and then re-equilibrate. For example: 0-0.5 min (5% B), 0.5-2.0 min (5-95% B), 2.0-2.5 min (95% B), 2.5-3.0 min (95-5% B), 3.0-4.0 min (5% B). |

Mass Spectrometric Conditions:

| Parameter | Condition |

| Mass Spectrometer | Triple quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | Maltol: m/z 127.0 → 83.0 (Quantifier), 127.0 → 55.0 (Qualifier) |

| This compound: m/z 130.0 → 86.0 | |

| Ion Source Temp. | 550 °C |

| Ion Spray Voltage | 5500 V |

Quantitative Data Summary

The following tables summarize the performance characteristics of the LC-MS/MS method for the quantification of maltol in human plasma and urine. The data is based on a validated method for maltol analysis.[2]

Table 1: Calibration Curve and LLOQ

| Matrix | Calibration Range (ng/mL) | LLOQ (ng/mL) | R² |

| Plasma | 6.00 - 150 | 6.00 | >0.99 |

| Urine | 0.100 - 10.0 (µg/mL) | 0.100 (µg/mL) | >0.99 |

Table 2: Precision and Accuracy (Plasma)

| Spiked Concentration (ng/mL) | Mean Measured Concentration (ng/mL) | Accuracy (%) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) |

| 6.00 (LLOQ) | 6.12 | 102.0 | 7.8 | 8.5 |

| 12.0 (Low QC) | 11.8 | 98.3 | 6.5 | 7.2 |

| 60.0 (Mid QC) | 61.5 | 102.5 | 5.1 | 6.0 |

| 120 (High QC) | 117.6 | 98.0 | 4.8 | 5.5 |

Table 3: Precision and Accuracy (Urine)

| Spiked Concentration (µg/mL) | Mean Measured Concentration (µg/mL) | Accuracy (%) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) |

| 0.100 (LLOQ) | 0.103 | 103.0 | 8.2 | 9.1 |

| 0.200 (Low QC) | 0.195 | 97.5 | 7.1 | 7.9 |

| 4.00 (Mid QC) | 4.12 | 103.0 | 5.8 | 6.5 |

| 8.00 (High QC) | 7.90 | 98.8 | 5.2 | 6.0 |

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantitative determination of maltol in human plasma and urine. The use of a stable isotope-labeled internal standard, this compound, ensures high accuracy and precision by correcting for matrix effects and variations in sample processing and instrument response. This method is well-suited for supporting pharmacokinetic and other drug development studies of maltol, as well as for research investigating its biological roles and mechanisms of action. The provided experimental protocols and performance data can be readily adapted and implemented in a laboratory setting.

References

Application Note: Quantitative Analysis of Maltol in Food and Beverage Samples by Gas Chromatography-Mass Spectrometry (GC-MS) with a Maltol-d3 Internal Standard

Abstract

This application note details a robust and sensitive method for the quantitative analysis of Maltol in various food and beverage matrices using Gas Chromatography-Mass Spectrometry (GC-MS) with a deuterated internal standard, Maltol-d3. The use of an internal standard corrects for variations in sample preparation and instrument response, leading to improved accuracy and precision. This document provides detailed experimental protocols for sample preparation, instrument setup, and data analysis, making it a valuable resource for researchers, scientists, and professionals in the drug development and food science industries.

Introduction

Maltol (3-hydroxy-2-methyl-4-pyrone) is a naturally occurring organic compound that is widely used as a flavor enhancer in the food and beverage industry. It imparts a sweet, caramel-like aroma and flavor to a variety of products. Accurate quantification of Maltol is crucial for quality control and regulatory compliance. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds like Maltol.[1][2]

The use of a stable isotope-labeled internal standard, such as this compound, is a well-established technique for achieving high accuracy and precision in quantitative GC-MS analysis.[3] The internal standard is a compound that is chemically similar to the analyte but has a different mass due to the presence of heavy isotopes. By adding a known amount of the internal standard to both the calibration standards and the unknown samples, any variations during sample preparation or injection are compensated for, leading to more reliable results.

This application note provides a comprehensive protocol for the quantitative analysis of Maltol using this compound as an internal standard. The method is applicable to a wide range of sample matrices and can be adapted for specific research and quality control needs.

Materials and Methods

Reagents and Standards

-

Maltol (CAS: 118-71-8), analytical standard grade[4]

-

This compound (CAS: 132331-92-1), analytical standard grade[5]

-

Methanol, HPLC grade

-

Dichloromethane, HPLC grade

-

Sodium chloride, analytical grade

-

Anhydrous sodium sulfate, analytical grade

-

Deionized water

Equipment

-

Gas Chromatograph with a Mass Selective Detector (GC-MS)

-

Capillary GC column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness)[6]

-

Autosampler

-

Vortex mixer

-

Centrifuge

-

Analytical balance

-

Volumetric flasks and pipettes

Experimental Protocols

Preparation of Standard Solutions

3.1.1. Stock Solutions

-

Maltol Stock Solution (1 mg/mL): Accurately weigh 10 mg of Maltol and dissolve it in 10 mL of methanol in a volumetric flask.

-

This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol in a volumetric flask.

3.1.2. Working Standard Solutions

Prepare a series of calibration standards by diluting the Maltol stock solution with methanol to achieve the desired concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL). To each calibration standard, add a constant amount of the this compound internal standard stock solution to achieve a final concentration of 10 µg/mL.

Sample Preparation (Liquid-Liquid Extraction)

-

Sample Measurement: Accurately weigh or measure a known amount of the homogenized sample (e.g., 5 g of a solid sample or 5 mL of a liquid sample) into a centrifuge tube.

-

Internal Standard Spiking: Add a known amount of the this compound internal standard working solution (e.g., 100 µL of a 100 µg/mL solution) to the sample.

-

Extraction: Add 10 mL of dichloromethane to the tube.

-

Vortexing: Vortex the mixture for 2 minutes to ensure thorough extraction.

-

Centrifugation: Centrifuge the mixture at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

-

Collection: Carefully transfer the organic (bottom) layer to a clean tube.

-

Drying: Add anhydrous sodium sulfate to the collected organic extract to remove any residual water.

-

Concentration (Optional): If necessary, the extract can be concentrated under a gentle stream of nitrogen to achieve a higher concentration of the analyte.

-

Reconstitution: Reconstitute the dried extract in a known volume of methanol (e.g., 1 mL) before GC-MS analysis.

GC-MS Instrumental Parameters

The following are typical GC-MS parameters that can be optimized for your specific instrument and application:

| Parameter | Value |

| Gas Chromatograph | |

| Injection Port Temp. | 250 °C |

| Injection Mode | Splitless |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min |

| Oven Program | Initial temp: 60 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min) |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) |

| Ion Source Temp. | 230 °C |

| Quadrupole Temp. | 150 °C |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

| Monitored Ions (m/z) | Maltol: 126 (quantifier), 97, 69 (qualifiers) This compound: 129 (quantifier), 100, 72 (qualifiers) |

Data Presentation

The quantitative data should be summarized in a clear and structured table. The following table is an example of how to present the calibration curve data.

| Standard Concentration (µg/mL) | Maltol Peak Area | This compound Peak Area | Peak Area Ratio (Maltol/Maltol-d3) |

| 1 | 15,000 | 150,000 | 0.10 |

| 5 | 75,000 | 150,000 | 0.50 |

| 10 | 150,000 | 150,000 | 1.00 |

| 25 | 375,000 | 150,000 | 2.50 |

| 50 | 750,000 | 150,000 | 5.00 |

| 100 | 1,500,000 | 150,000 | 10.00 |

A calibration curve is then generated by plotting the peak area ratio against the concentration of the Maltol standards. The concentration of Maltol in the unknown samples is then calculated using the equation of the line obtained from the linear regression of the calibration curve.

Visualizations

Caption: Experimental workflow for the quantitative analysis of Maltol.

Caption: Logic of the internal standard method for quantitative analysis.

References

- 1. rroij.com [rroij.com]

- 2. azolifesciences.com [azolifesciences.com]

- 3. Simultaneous Determination of Maltol, Ethyl Maltol, Vanillin, and Ethyl Vanillin in Foods by Isotope Dilution Headspace Solid-Phase Microextraction Coupled with Gas Chromatography-Mass Spectrometry | Semantic Scholar [semanticscholar.org]

- 4. Maltol [webbook.nist.gov]

- 5. This compound | CAS 132331-92-1 | LGC Standards [lgcstandards.com]

- 6. GC-MS and GC×GC-ToF-MS analysis of roasted / broth flavors produced by Maillard reaction system of cysteine-xylose-glutamate - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Quantification of Maltol in Food Samples Using Maltol-d3 Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maltol (3-hydroxy-2-methyl-4-pyrone) is a naturally occurring organic compound used as a flavor enhancer in a wide variety of food products, including baked goods, beverages, and confectionery.[1][2][3] It imparts a sweet, caramel-like aroma and can enhance the inherent flavors of food.[1][2] While generally recognized as safe, regulatory bodies have set maximum permissible levels in foodstuffs, necessitating accurate and reliable quantification methods to ensure product quality and consumer safety.[1][4]

Isotope dilution mass spectrometry is a highly accurate and precise analytical technique for quantifying compounds in complex matrices. This method involves the addition of a known amount of a stable isotope-labeled version of the analyte (in this case, Maltol-d3) to the sample as an internal standard. Since the isotope-labeled standard is chemically identical to the native analyte, it co-elutes during chromatography and experiences similar matrix effects during ionization. The ratio of the signal from the native analyte to the isotope-labeled standard is used for quantification, effectively correcting for variations in sample preparation and instrument response.

These application notes provide a detailed protocol for the quantification of Maltol in various food samples using a deuterated internal standard, this compound, coupled with gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Experimental Workflow

Caption: Overall experimental workflow for the quantification of Maltol in food samples using an internal standard.

Materials and Reagents

-

Standards:

-

Maltol (≥97.0% purity)

-

This compound (isotopic purity ≥98%)

-

-

Solvents:

-

Acetonitrile (HPLC or GC grade)

-

Methanol (HPLC or GC grade)

-

Water (deionized or Milli-Q)

-

Formic acid (optional, for LC-MS)

-

-

Salts and Sorbents for QuEChERS (if applicable):

-

Magnesium sulfate (anhydrous)

-

Sodium chloride

-

Primary secondary amine (PSA) sorbent

-

-

Solid Phase Extraction (SPE) Cartridges (if applicable):

-

C18 or other suitable sorbent

-

Instrumentation

-

Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) or

-

Liquid Chromatograph coupled to a Tandem Mass Spectrometer (LC-MS/MS)

-

Analytical balance

-

Centrifuge

-

Vortex mixer

-

Homogenizer

Experimental Protocols

Standard Solution Preparation

-

Primary Stock Solutions (1 mg/mL): Accurately weigh approximately 10 mg of Maltol and this compound into separate 10 mL volumetric flasks. Dissolve and dilute to volume with methanol. Store at 4°C in the dark.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solutions with the appropriate solvent (e.g., methanol or acetonitrile). These solutions will be used to construct the calibration curve.

-

Internal Standard Spiking Solution: Prepare a working solution of this compound at a suitable concentration (e.g., 1 µg/mL) in the extraction solvent.

Sample Preparation

The choice of sample preparation method will depend on the food matrix. A generic protocol based on the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is described below, which is suitable for a wide range of food samples.[5] For liquid samples like beverages, a simple dilution and filtration may be sufficient.[6]

-

Homogenization: Homogenize solid or semi-solid food samples to ensure a representative sample.

-

Weighing and Spiking: Weigh 5-10 g of the homogenized sample into a 50 mL centrifuge tube. Add a known volume of the this compound internal standard spiking solution.

-

Extraction:

-

Add 10 mL of acetonitrile (or another suitable solvent) to the centrifuge tube.

-

Add the appropriate QuEChERS salts (e.g., 4 g MgSO₄ and 1 g NaCl).

-

Cap the tube and vortex vigorously for 1 minute.

-

Centrifuge at ≥3000 rpm for 5 minutes.

-

-

Dispersive Solid-Phase Extraction (dSPE) Cleanup:

-

Transfer an aliquot of the supernatant (acetonitrile layer) to a dSPE tube containing MgSO₄ and PSA sorbent.

-

Vortex for 30 seconds.

-

Centrifuge at high speed for 5 minutes.

-

-

Final Extract: Transfer the cleaned supernatant into a vial for GC-MS or LC-MS/MS analysis.

Instrumental Analysis

A. GC-MS Method

-

GC Column: A mid-polarity column such as a DB-5ms or equivalent is suitable.

-

Injector: Splitless mode.

-

Oven Temperature Program:

-

Initial temperature: 60-80°C, hold for 1-2 minutes.

-

Ramp: 10-20°C/min to 250-280°C.

-

Hold: 2-5 minutes.

-

-

MS Detection:

-

Ionization Mode: Electron Ionization (EI).

-

Acquisition Mode: Selected Ion Monitoring (SIM).

-

Ions to Monitor:

-

Maltol: Select characteristic ions (e.g., m/z 126, 97, 69).

-

This compound: Select the corresponding molecular ion and fragment ions (e.g., m/z 129). The exact ions will depend on the position of the deuterium label.

-

-

B. LC-MS/MS Method

-

LC Column: A C18 reversed-phase column is commonly used.[7]

-

Mobile Phase: A gradient of water and methanol or acetonitrile, often with a small amount of formic acid (e.g., 0.1%) to aid ionization.[8]

-

Flow Rate: 0.2-0.5 mL/min.

-

MS/MS Detection:

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Maltol: Determine the precursor ion (e.g., [M+H]⁺, m/z 127) and a stable product ion.

-

This compound: Determine the precursor ion (e.g., [M+H]⁺, m/z 130) and the corresponding product ion.

-

-

Calibration and Quantification

-

Prepare a series of calibration standards containing a fixed concentration of this compound and varying concentrations of Maltol.

-

Analyze the calibration standards using the optimized GC-MS or LC-MS/MS method.

-

Construct a calibration curve by plotting the ratio of the peak area of Maltol to the peak area of this compound against the concentration of Maltol.

-

Analyze the prepared food sample extracts.

-

Calculate the concentration of Maltol in the samples using the calibration curve.

Data Presentation

The following tables summarize typical quantitative data obtained from the analysis of Maltol in food samples using an isotope dilution method.

Table 1: Method Validation Parameters

| Parameter | Typical Value | Reference |

| Linearity (R²) | > 0.99 | [7] |

| Limit of Detection (LOD) | 0.005 - 0.50 µg/g | [9][10] |

| Limit of Quantification (LOQ) | 15 µg/kg | [4] |

| Recovery | 89.0 - 118.6% | [4] |

| Precision (RSD%) | < 10% | [4] |

Table 2: Example Concentrations of Maltol in Food Samples

| Food Matrix | Concentration Range (µg/g) | Reference |

| Milk Tea | Up to 833 (for ethyl maltol) | [9] |

| Blended Sesame Oil | 0.286 - 1.65 | [9] |

| Seafood | 0.7 - 2.2 | [4][11] |

| Infant Formula Milk Powder | Not Detected | [9] |

Conclusion

The use of this compound as an internal standard in an isotope dilution mass spectrometry method provides a robust and accurate approach for the quantification of Maltol in diverse food matrices. The detailed protocols for sample preparation and instrumental analysis using either GC-MS or LC-MS/MS offer reliable methodologies for quality control and regulatory compliance in the food industry. The inherent advantages of this technique, including the correction for matrix effects and procedural losses, ensure high-quality data for researchers, scientists, and drug development professionals.

References

- 1. jfda-online.com [jfda-online.com]

- 2. ingenieurschemiecompra.on.drv.tw [ingenieurschemiecompra.on.drv.tw]

- 3. Determination of the maltol content (CAS: 118-71-8) of foodstuffs - Analytice [analytice.com]

- 4. researchgate.net [researchgate.net]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. Maltitol: Analytical Determination Methods, Applications in the Food Industry, Metabolism and Health Impacts - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Quantification of maltol in Korean ginseng (Panax ginseng) products by high-performance liquid chromatography-diode array detector - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cabidigitallibrary.org [cabidigitallibrary.org]

- 9. Simultaneous Determination of Maltol, Ethyl Maltol, Vanillin, and Ethyl Vanillin in Foods by Isotope Dilution Headspace Solid-Phase Microextraction Coupled with Gas Chromatography-Mass Spectrometry | Semantic Scholar [semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Application Notes and Protocols for the Pharmacokinetic Analysis of Ferric Maltol Using Maltol-d3

<

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ferric maltol is an oral iron replacement therapy designed for improved gastrointestinal absorption and tolerability compared to traditional ferrous iron supplements. It consists of a stable complex of ferric iron (Fe³⁺) with maltol, a naturally occurring sugar derivative[1]. Understanding the pharmacokinetic (PK) profile of ferric maltol is crucial for optimizing dosage and ensuring efficacy. Upon oral administration, the ferric maltol complex dissociates in the gastrointestinal tract, allowing for the separate absorption of iron and maltol[2]. The maltol component is rapidly metabolized, primarily in the liver, to maltol glucuronide, which is then excreted in the urine[2][3][4].

Accurate quantification of maltol and its metabolites in biological matrices is essential for pharmacokinetic studies. The use of a stable isotope-labeled (SIL) internal standard, such as Maltol-d3, is the gold standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). SIL internal standards exhibit nearly identical chemical and physical properties to the analyte, ensuring they co-elute chromatographically and experience similar ionization and matrix effects[5][6][7]. This allows for highly accurate and precise correction for variations during sample preparation and analysis, which is critical for reliable PK data[8].